molecular formula C11H8N2O2S B1439440 5-(1-Benzothien-3-yl)imidazolidine-2,4-dione CAS No. 1214206-50-4

5-(1-Benzothien-3-yl)imidazolidine-2,4-dione

Cat. No. B1439440
CAS RN: 1214206-50-4
M. Wt: 232.26 g/mol
InChI Key: HJAGVZNIDXBAHO-UHFFFAOYSA-N
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Description

“5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C11H8N2O2S and a molecular weight of 232.26 . It is used for research purposes .


Synthesis Analysis

The synthesis of imidazolidine derivatives has been studied extensively due to their significant pharmacological properties . A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .


Molecular Structure Analysis

The molecular structure of “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” include a molecular weight of 232.26 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available data .

Scientific Research Applications

Pharmacological Research

“5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” has shown promise in pharmacological research due to its structural similarity to imidazolinone derivatives, which are known for their wide range of significant pharmacological activities . These compounds have been explored for their potential as anticancer agents, with studies indicating that they could be promising candidates for the suppression of tumors .

Antibacterial and Antifungal Applications

The compound’s relevance in clinical medicine extends to its antibacterial and antifungal properties. Research suggests that derivatives of imidazolinone, which share a similar core structure with “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione”, can be effective against a variety of bacterial and fungal pathogens .

Anti-Inflammatory and Analgesic Effects

In the field of medicine, the anti-inflammatory and analgesic activities of imidazolinone derivatives have been documented. This suggests that “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” may also hold potential in developing treatments for conditions characterized by inflammation and pain .

Biochemical Research

In biochemical research, “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” can be utilized in the study of enzyme inhibition, particularly in enzymes involved in cellular processes such as tankyrase (TNKS) . TNKS inhibitors are crucial targets in cancer research, making this compound a valuable tool for biochemical studies.

Biotechnological Applications

The biotechnological applications of “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” include its use in the synthesis of new compounds through reactions with amino acids and other derivatives . This process is essential for the development of pharmaceuticals with improved efficacy and reduced toxicity.

Chemical Research

In chemical research, the compound serves as a building block for the synthesis of various heterocyclic moieties, which are integral to a wide range of pharmacological properties. Its role in the synthesis of hydantoins and their derivatives, which have applications as anticonvulsants and antiarrhythmic agents, is particularly noteworthy .

Safety and Hazards

The safety and hazards of “5-(1-Benzothien-3-yl)imidazolidine-2,4-dione” are not explicitly mentioned in the available data .

properties

IUPAC Name

5-(1-benzothiophen-3-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c14-10-9(12-11(15)13-10)7-5-16-8-4-2-1-3-6(7)8/h1-5,9H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAGVZNIDXBAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Benzothien-3-yl)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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